![molecular formula C22H27FN6O2 B2505578 3-(4-fluorofenil)-1-heptil-7,9-dimetil-7,9-dihidro-[1,2,4]triazino[3,4-f]purina-6,8(1H,4H)-diona CAS No. 898443-61-3](/img/structure/B2505578.png)
3-(4-fluorofenil)-1-heptil-7,9-dimetil-7,9-dihidro-[1,2,4]triazino[3,4-f]purina-6,8(1H,4H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-1-heptyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C22H27FN6O2 and its molecular weight is 426.496. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-1-heptyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-1-heptyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Antivirales
La estructura del compuesto sugiere una posible actividad antiviral. Los investigadores han sintetizado 1,2,4-triazinotiadiazolonas fluoradas, incluidos derivados de este compuesto, como sondas antivirales . Investigar su eficacia contra virus específicos podría ser una valiosa vía para estudios posteriores.
Potencial Antihelmíntico (Antiparasitario)
Dado el sistema heterocíclico de nitrógeno y la sustitución de flúor, este compuesto podría exhibir propiedades antihelmínticas. Estudios previos han evaluado derivados similares como posibles fármacos antihelmínticos . Investigar su eficacia contra gusanos parásitos podría ser útil.
Actividad Biocida
La 1,2,4-triazina fluorada fusionada con sistemas de 1,3,4-tiadiazol ha demostrado propiedades medicinales mejoradas . Explorar sus efectos biocidas contra bacterias, hongos u otros patógenos podría ser relevante.
Mecanismos Anticancerígenos
Aunque no se ha estudiado directamente para este compuesto, las 1,2,4-triazino[3,4-b][1,3,4]tiadiazolonas relacionadas se han utilizado como agentes anti-VIH y anticancerígenos . Investigar sus posibles mecanismos anticancerígenos, como el arresto del ciclo celular o la inducción de la apoptosis, podría ser intrigante .
Quelación de Hierro
Los quelantes de hierro juegan un papel en el tratamiento del cáncer. Si bien no se ha probado específicamente, explorar si este compuesto exhibe propiedades quelantes de hierro podría ser interesante .
Sondas Farmacológicas
Se han sintetizado y evaluado derivados de 1,2,4-triazina como sondas biológicas y farmacológicas . Investigar sus interacciones con objetivos celulares específicos podría proporcionar información valiosa.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-1-heptyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN6O2/c1-4-5-6-7-8-13-29-21-24-19-18(20(30)27(3)22(31)26(19)2)28(21)14-17(25-29)15-9-11-16(23)12-10-15/h9-12H,4-8,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOIIMCRWVYUOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C2=NC3=C(N2CC(=N1)C4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
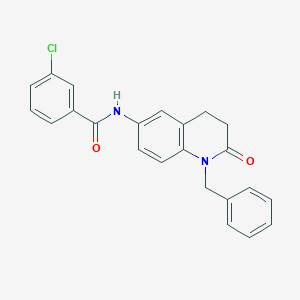
amine hydrochloride](/img/structure/B2505497.png)
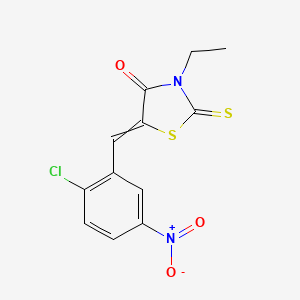
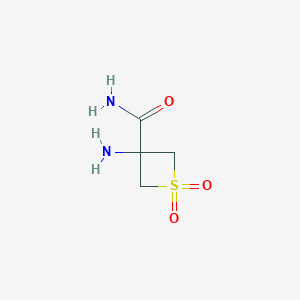
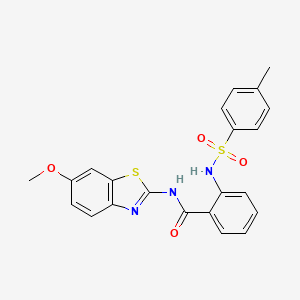
![3-[4-(Morpholine-4-carbonyl)phenyl]-2-(pyridin-4-ylmethylsulfanyl)quinazolin-4-one](/img/structure/B2505506.png)
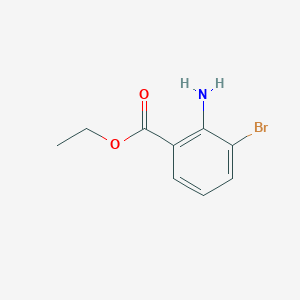

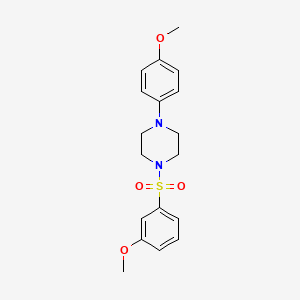
![N-{[7-(3-Methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}-1H-indole-2-carboxamide](/img/structure/B2505512.png)
![2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B2505515.png)

![N-[2-(2-Fluorophenoxy)-1-phenylethyl]prop-2-enamide](/img/structure/B2505517.png)
![Methyl 2-[(3-formyl-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)-methylamino]acetate](/img/structure/B2505518.png)
